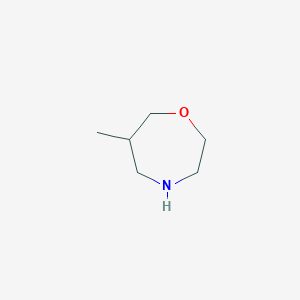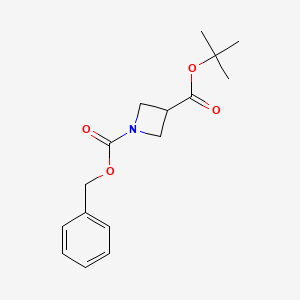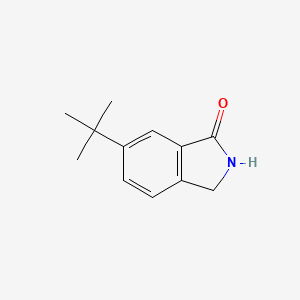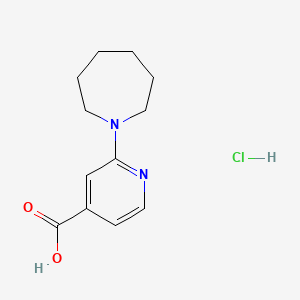
2-Azepan-1-YL-isonicotinic acid hydrochloride
Overview
Description
2-Azepan-1-yl-isonicotinic acid hydrochloride is a chemical compound with the CAS Number: 1187932-74-6 . It has a molecular weight of 256.73 and its molecular formula is C12H17ClN2O2 . It is a light yellow solid .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(1-azepanyl)isonicotinic acid hydrochloride . The InChI code for this compound is 1S/C12H16N2O2.ClH/c15-12(16)10-5-6-13-11(9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis
2-Azepan-1-yl-isonicotinic acid hydrochloride is a light yellow solid . It has a molecular weight of 256.73 and its molecular formula is C12H17ClN2O2 .Scientific Research Applications
PKB Inhibitors Development
2-Azepan-1-YL-isonicotinic acid hydrochloride derivatives have been explored for their potential in inhibiting Protein Kinase B (PKB), also known as Akt, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. Novel azepane derivatives showed significant inhibitory activity against PKB-alpha, with modifications aimed at enhancing plasma stability and in vitro inhibitory activity. These compounds, through their design and synthesis, provided insight into the binding interactions and conformational changes in both the ligands and protein, thereby contributing to the development of potent inhibitors for therapeutic applications (Breitenlechner et al., 2004).
Antituberculosis Mechanism Elucidation
Research involving isonicotinic acid hydrazide, a close relative of 2-Azepan-1-YL-isonicotinic acid hydrochloride, has significantly contributed to understanding the mechanism of action of antituberculosis drugs. A study identified the inhA gene in Mycobacterium tuberculosis as a primary target for isoniazid (INH) and ethionamide (ETH), providing crucial insights into the molecular basis of INH and ETH resistance. This research paved the way for developing more effective antituberculosis therapies by targeting the inhA gene product (Banerjee et al., 1994).
Electrochemical Detection Applications
Isonicotinic acid-based compounds have been utilized in the modification of electrodes for the electrochemical detection of biologically important molecules. A study demonstrated that a glassy carbon electrode modified with electropolymerized films of isonicotinic acid exhibited an excellent electrocatalytical effect on the oxidation of norepinephrine, a crucial neurotransmitter. This application showcases the potential of 2-Azepan-1-YL-isonicotinic acid hydrochloride derivatives in developing sensitive and selective sensors for neurotransmitters and other bioactive molecules (Zhao, Zhang, & Yuan, 2002).
Anticonvulsant Activity Exploration
Derivatives of azepane, such as THAO, have been investigated for their antiseizure activity in models of acute chemoconvulsion. THAO, a glia-selective GABA uptake inhibitor, showed efficacy in protecting against seizures induced by chemical agents like pentylenetetrazol and isonicotinic acid hydrazide in animal models. This line of research highlights the therapeutic potential of azepane derivatives in managing seizure disorders and enhancing our understanding of GABAergic mechanisms in seizure suppression (Gonsalves et al., 1989).
properties
IUPAC Name |
2-(azepan-1-yl)pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-5-6-13-11(9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOJMEKUDUOIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azepan-1-YL-isonicotinic acid hydrochloride | |
CAS RN |
1187932-74-6 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(hexahydro-1H-azepin-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



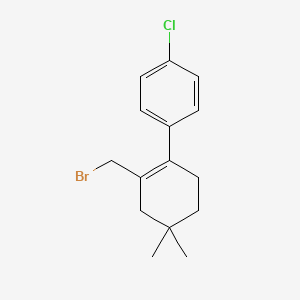
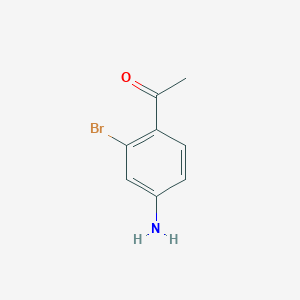
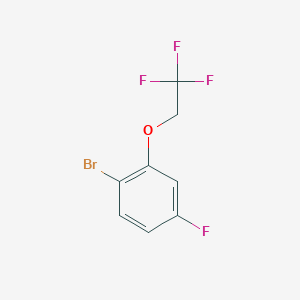
![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)
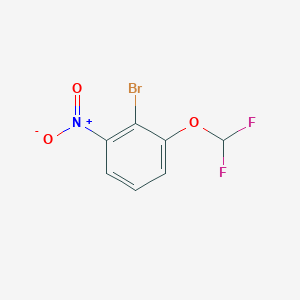
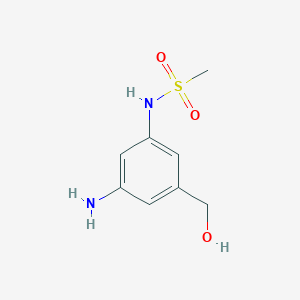
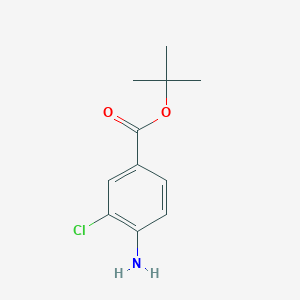
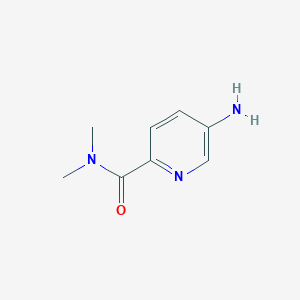
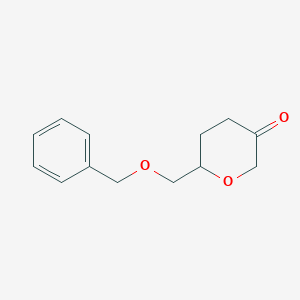
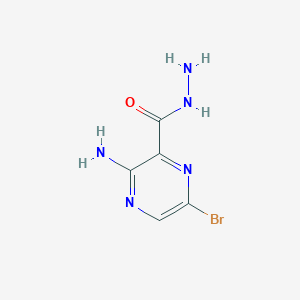
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)
